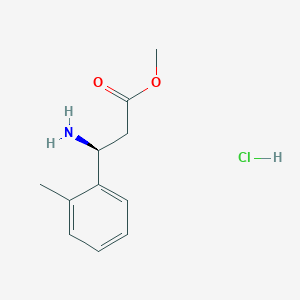

![molecular formula C12H15BrFNO2 B6156391 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1569737-90-1](/img/no-structure.png)

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate” likely belongs to the class of organic compounds known as carbamates . These are organic compounds containing a functional group derived from carbamic acid (NH2COOH). A common example of a carbamate is the insecticide carbaryl .

Molecular Structure Analysis

The molecular structure of a similar compound, “tert-butyl (4-(bromomethyl)benzyl)carbamate”, has a molecular formula of C13H18BrNO2 and an average mass of 300.191 Da .Chemical Reactions Analysis

Carbamates, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can be used to protect amines from piperidine derivatives for further synthesis of sulfonamide series .Scientific Research Applications

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate has a wide range of scientific research applications. It has been used to study the effects of enzyme inhibitors, and has been used as a model for studying the inhibition of enzymes by carbamates. This compound has also been used to study the effects of enzyme inhibitors on the activity of enzymes, and to study the effects of enzyme inhibitors on the structure of enzymes. Additionally, this compound has been used to study the effects of enzyme inhibitors on the binding of substrates to enzymes.

Mechanism of Action

Target of Action

The primary targets of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate are currently unknown. This compound is used as a research chemical

Pharmacokinetics

As a research compound, it is typically handled under inert gas (nitrogen or argon) at 2-8°C , suggesting that it may be sensitive to environmental conditions that could affect its stability and bioavailability.

Result of Action

As a research chemical, it is primarily used for the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. It is typically stored under inert gas at low temperatures , suggesting that it may be sensitive to these factors.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate in laboratory experiments has several advantages. This compound is a relatively stable compound, and is not known to be toxic or carcinogenic. Additionally, this compound is relatively inexpensive, and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. It is difficult to accurately measure the concentration of this compound in solution, and it is difficult to control the concentration of this compound in solution. Additionally, this compound is not soluble in water, and must be dissolved in an organic solvent.

Future Directions

There are several potential future directions for the use of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate in scientific research. This compound could be used to study the effects of enzyme inhibitors on the activity of other enzymes, as well as the effects of enzyme inhibitors on the structure of other enzymes. Additionally, this compound could be used to study the effects of enzyme inhibitors on the binding of substrates to other enzymes. This compound could also be used to study the effects of enzyme inhibitors on the metabolism of other drugs, amino acids, and nucleic acids. Finally, this compound could be used to study the effects of enzyme inhibitors on the transport of ions and other molecules across cell membranes.

Synthesis Methods

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 4-fluorophenyl isocyanate in the presence of a base. This reaction yields tert-butyl N-(3-bromo-4-fluorophenyl)carbamate. The second step involves the reaction of this compound with potassium tert-butoxide in the presence of a base, which yields this compound.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with bromomethyl benzene in the presence of a base.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "bromomethyl benzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(4-fluorophenyl)carbamate to a reaction flask", "Add bromomethyl benzene and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |

CAS RN |

1569737-90-1 |

Molecular Formula |

C12H15BrFNO2 |

Molecular Weight |

304.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.